6-Chloronaphthalen-1-amine
Overview
Description
6-Chloronaphthalen-1-amine is a derivative of naphthalene, with a chlorine atom and an amino group attached to the naphthalene ring . It is commonly used in the production of dyes and pigments, as well as in organic synthesis .
Molecular Structure Analysis
The molecular formula of 6-Chloronaphthalen-1-amine is C10H8ClN . Its molecular weight is 177.63 . For more detailed structural analysis, programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .Chemical Reactions Analysis
Amines, including 6-Chloronaphthalen-1-amine, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis
Amines, including 6-Chloronaphthalen-1-amine, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .Scientific Research Applications
Synthesis and Optical Properties
6-Chloronaphthalen-1-amine has been utilized in the synthesis of new dyes and materials. For instance, Thalacker et al. (2006) explored the synthesis and optical properties of core-substituted naphthalene diimide dyes, using a process involving imidization and nucleophilic exchange. These dyes demonstrated significant shifts in absorption maxima and high fluorescence quantum yields, indicating potential applications in the field of optical materials and dyes (Thalacker, Röger, & Würthner, 2006).
Analytical Chemistry
In analytical chemistry, derivatives of 6-Chloronaphthalen-1-amine have been applied. For example, Busto et al. (1996) used 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, a derivative, for the determination of biogenic amines in wines. This method displayed minimal sample handling and proved efficient for analyzing various amines (Busto, Guasch, & Borrull, 1996).
Solubility and Chemical Properties
The solubility of derivatives of 6-Chloronaphthalen-1-amine in supercritical carbon dioxide has been a subject of study. Zacconi et al. (2017) synthesized solid derivatives and measured their solubility, providing insights into the thermodynamic properties of these compounds (Zacconi, Cabrera, Ordoñez-Retamales, Valle, & De La Fuente, 2017).
Solar Cell Applications
In the field of solar cells, Tang et al. (2021) used derivatives of 6-Chloronaphthalen-1-amine for constructing chrysene-based azahelicene π-linkers. These were used in D-π-D-type hole-transporting materials for perovskite solar cells, demonstrating the potential of these compounds in renewable energy technologies (Tang, Li, Cao, Zhang, He, Zheng, & Lei, 2021).
Environmental and Health Monitoring
Guan et al. (2021) explored the use of Cu-MOF material constructed with triazine polycarboxylate skeleton for microdetecting aromatic amines. This demonstrated the potential of derivatives of 6-Chloronaphthalen-1-amine in environmental monitoring and public health applications (Guan, Sun, Huo, Xin, Bai, Xing, & Sun, 2021).
Safety And Hazards
properties
IUPAC Name |
6-chloronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCARWOLXSNJYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633924 | |
Record name | 6-Chloronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloronaphthalen-1-amine | |
CAS RN |
50885-10-4 | |
Record name | 6-Chloronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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